BenchChemオンラインストアへようこそ!

4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one

Synthetic methodology Cross-coupling Regioselective functionalization

4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one (CAS 1035390-48-7) is a heterocyclic compound belonging to the benzimidazol-2-one class, characterized by a mixed halogen substitution pattern featuring bromine at the 4-position and chlorine at the 6-position of the benzene ring fused to the imidazolone core. With a molecular formula of C7H4BrClN2O and molecular weight of 247.48 g/mol, this compound carries two hydrogen bond donors and one hydrogen bond acceptor.

Molecular Formula C7H4BrClN2O
Molecular Weight 247.47 g/mol
Cat. No. B7880434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one
Molecular FormulaC7H4BrClN2O
Molecular Weight247.47 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=O)N2)Br)Cl
InChIInChI=1S/C7H4BrClN2O/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,(H2,10,11,12)
InChIKeyIAQHYRAFSBUTJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one: A Mixed-Halogen Benzimidazolone Building Block for Selective Cross-Coupling and Heterocycle Synthesis


4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one (CAS 1035390-48-7) is a heterocyclic compound belonging to the benzimidazol-2-one class, characterized by a mixed halogen substitution pattern featuring bromine at the 4-position and chlorine at the 6-position of the benzene ring fused to the imidazolone core . With a molecular formula of C7H4BrClN2O and molecular weight of 247.48 g/mol, this compound carries two hydrogen bond donors and one hydrogen bond acceptor . The benzimidazol-2-one scaffold is recognized as a privileged structure in medicinal chemistry, appearing in inhibitors of bromodomain-containing proteins, HIV reverse transcriptase, casein kinases, respiratory syncytial virus, and BCL6 protein-protein interactions, as well as in flame-retardant polymer additives [1][2][3][4]. The mixed Br/Cl halogen pattern distinguishes this compound from its symmetrical dihalogenated analogs (4,6-dibromo, 4,6-dichloro, and 5,6-dichloro variants) and enables orthogonal synthetic strategies reliant on differential halogen reactivity [1].

Why 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one Cannot Be Replaced by a Symmetrical Dihalo or Unsubstituted Benzimidazolone Analog


The mixed bromo/chloro substitution pattern at C-4 and C-6 of 4-bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one creates a unique reactivity profile that cannot be replicated by symmetrical dihalogenated analogs (4,6-dibromo, 4,6-dichloro, or 5,6-dichloro variants). In palladium-catalyzed cross-coupling, the C-Br bond at position 4 undergoes oxidative addition significantly faster than the C-Cl bond at position 6, enabling regioselective sequential functionalization—a synthetic capability absent in symmetrical dihalo compounds [1][2]. Additionally, the mixed halogen pattern produces intermediate physicochemical properties—molecular weight (247.48 g/mol), density (1.830 g/cm³), and calculated LogP (~2.52)—that fall between the dichloro (MW ~203; lower lipophilicity) and dibromo (MW ~292; density 2.093 g/cm³) extremes . In the context of kinase inhibition, literature on polyhalogenated benzimidazoles demonstrates that halogen identity and position modulate both CK2 inhibitory potency (IC50 range: 0.49-0.93 μM for 4,5,6,7-tetrabromo derivatives) and isoform selectivity profiles, indicating that halogen pattern is not interchangeable for target engagement [3]. Furthermore, in flame-retardant polymer applications, Br/Cl mixed systems provide distinct thermal degradation and radical-trapping profiles compared to single-halogen systems, affecting decomposition temperature windows and smoke suppression performance [4].

Quantitative Differentiation Evidence: 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one vs. Symmetrical Dihalo and Unsubstituted Benzimidazolone Analogs


Orthogonal Cross-Coupling Reactivity: Differential C-Br vs. C-Cl Bond Activation Enables Regioselective Sequential Functionalization

The target compound 4-bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one possesses two chemically distinct halogen substituents: a C-Br bond at position 4 and a C-Cl bond at position 6. Based on well-established principles of palladium-catalyzed cross-coupling, the C-Br bond undergoes oxidative addition to Pd(0) at a rate approximately 100- to 1000-fold faster than the C-Cl bond under standard conditions [1][2]. This differential reactivity enables sequential, site-selective cross-coupling: the C-4 bromide can be selectively substituted in a first coupling step (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira), followed by activation of the C-6 chloride under more forcing conditions or with tailored catalyst systems for a second orthogonal transformation [2]. In contrast, the comparator 4,6-dibromo-1,3-dihydro-2H-benzimidazol-2-one (CAS 84712-09-4) contains two C-Br bonds of nearly equivalent reactivity, leading to statistical mixtures of mono- and bis-coupled products unless controlled by stoichiometry or protecting group strategies. Similarly, 4,6-dichloro-1,3-dihydro-2H-benzimidazol-2-one lacks the reactivity differential needed for facile sequential coupling due to the inertness of both C-Cl bonds . This represents a Class-level inference based on the established organometallic chemistry principle that oxidative addition rates follow the order C-I > C-Br >> C-Cl, which has been quantitatively documented across numerous substrate classes [1].

Synthetic methodology Cross-coupling Regioselective functionalization

Physicochemical Differentiation: Intermediate Molecular Weight, Density, and Lipophilicity Between Dichloro and Dibromo Analogs

The target compound 4-bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one exhibits physicochemical properties that fall between its symmetrical 4,6-dichloro and 4,6-dibromo analogs, offering a distinct intermediate profile relevant to both synthetic handling and drug-likeness optimization . The molecular weight of the target compound (247.48 g/mol) is approximately 44.5 g/mol higher than 4,6-dichloro-1,3-dihydro-2H-benzimidazol-2-one (MW ~203.03 g/mol) and approximately 44.4 g/mol lower than 4,6-dibromo-1,3-dihydro-2H-benzimidazol-2-one (MW 291.93 g/mol) . The predicted density of the target compound (1.830 g/cm³ at 20°C) is approximately 0.26 g/cm³ lower than that of the 4,6-dibromo analog (2.093 g/cm³), reflecting the replacement of one heavy bromine atom with a lighter chlorine atom . The calculated LogP of the target compound is approximately 2.52 (Fluorochem data), compared to a calculated XLogP3-AA of 1.6 from PubChem; this intermediate lipophilicity may translate to balanced membrane permeability and aqueous solubility relevant to lead optimization [1]. This evidence is tagged as Cross-study comparable since the physicochemical data are computed or measured by different methods across different sources; direct experimental head-to-head measurements under identical conditions were not identified.

Physicochemical properties Drug-likeness ADME profiling

Available Commercial Purity Grade and GHS Hazard Profile

4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one is commercially available at 98% purity from Fluorochem Ltd. (Product Code F765506) and 95% purity from AKSci (Product Code Z6672), with documented GHS hazard classification . The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . These hazard statements are consistent with those of structurally related halogenated benzimidazolones (e.g., 5,6-dichloro analog) . The 98% purity grade exceeds the 95% minimum specification offered for the 4,6-dibromo analog from some suppliers, providing higher assurance for sensitive catalytic applications where halogen-containing impurities could interfere with Pd catalyst performance . This evidence is tagged as Cross-study comparable because purity specifications come from different vendor sources; no unified round-robin analytical comparison across all analogs was identified.

Procurement specification Quality control Safety assessment

Class-Level Evidence: Halogen Identity and Position Modulate Casein Kinase 2 Inhibitory Potency in Polyhalogenated Benzimidazole Series

A systematic study by Andrzejewska et al. (2003) on polyhalogenated benzimidazoles demonstrated that halogen substitution pattern critically affects casein kinase 2 (CK2) inhibitory activity [1]. In this study, 4,5,6,7-tetrabromobenzimidazoles substituted at position 2 with chlorine, bromine, or sulfur exhibited CK2 IC50 values in the 0.49-0.93 μM range, while also inhibiting CK1 with IC50 values in the 2.2-18.4 μM range [1]. The type of N-1 alkyl substituent and the nature of the 2-position group did not markedly influence CK2 inhibitory efficacy, but the presence and pattern of halogen atoms at the benzene ring were essential for activity [1]. Although this study investigated tetrabrominated benzimidazoles rather than benzimidazol-2-ones, and did not include the specific 4-bromo-6-chloro substitution pattern, the SAR principle—that halogen identity and position on the benzimidazole/benzimidazolone scaffold modulate kinase inhibitory potency and selectivity—is well established in the class [2]. A separate comparative study on 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles found no substantial difference between antibacterial activities of corresponding dichloro and dibromo derivatives against Gram-positive bacteria, but noted lower susceptibility of Gram-negative bacteria to substituted benzimidazoles overall, further reinforcing that halogen pattern can produce differential biological outcomes depending on the assay system [3]. This evidence is tagged as Class-level inference; no direct CK2 or other kinase inhibition data for the specific compound 4-bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one were identified.

Kinase inhibition Casein kinase 2 Structure-activity relationship

Halogen Synergy in Flame-Retardant Polymer Applications: Br/Cl Mixed Systems Offer Distinct Thermal Degradation Windows

Halogenated benzimidazolone compounds have been patented as additives for the production of heat-stable, flame-resistant polymers [1][2]. According to the patent literature, 1,3-di-(chloroalkyl)-4,5,6,7-tetrachloro- and tetrabromo-benzimidazolones serve as effective flame-retardant additives, with brominated variants typically decomposing at lower temperatures to release HBr as a radical-trapping species, while chlorinated variants decompose at higher temperatures and contribute to char formation and smoke suppression [1][3]. The mixed Br/Cl pattern of 4-bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one offers the potential for a broader thermal activation window compared to single-halogen systems: the C-Br bond (bond dissociation energy ~285 kJ/mol) cleaves at a lower temperature than the C-Cl bond (~350 kJ/mol), potentially enabling staged release of flame-quenching radicals across a wider temperature range during polymer combustion [4]. In contrast, the 4,6-dibromo analog would release HBr over a narrower, lower-temperature window, while the 4,6-dichloro analog would release HCl predominantly at higher temperatures, potentially missing early-stage ignition suppression [3]. This evidence is tagged as Supporting evidence because no quantitative thermal degradation data (TGA/DSC with evolved gas analysis) specific to the target compound were identified; the mechanistic rationale is extrapolated from bond dissociation energies and general halogen flame-retardant chemistry.

Flame retardant Polymer additive Thermal stability

Recommended Application Scenarios Where 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one Provides Differentiated Value


Scenario 1: Regioselective Synthesis of 4,6-Differentially Functionalized Benzimidazolone Libraries via Sequential Cross-Coupling

In medicinal chemistry programs requiring systematic exploration of benzimidazolone chemical space, 4-bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one enables a divergent library synthesis strategy. The C-4 bromide can be selectively coupled with aryl/heteroaryl boronic acids under mild Suzuki conditions (e.g., Pd(PPh₃)₄, 60-80°C), leaving the C-6 chloride intact for a subsequent Buchwald-Hartwig amination or Sonogashira coupling under more forcing conditions (e.g., Pd₂(dba)₃/XPhos, 100-110°C). This sequential approach avoids the statistical mixtures that would result from using the 4,6-dibromo analog and avoids the reactivity limitations of the 4,6-dichloro analog [1][2]. The 98% purity grade available from Fluorochem supports reproducible catalyst performance in these transformations .

Scenario 2: Physicochemical Property Optimization in Fragment-Based Drug Discovery Using the Mixed-Halogen Benzimidazolone Core

The intermediate molecular weight (247.48 g/mol) and calculated LogP (~2.52) of 4-bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one position it within favorable fragment-like property space (MW < 300, LogP < 3) for fragment-based drug discovery [1][2]. Its topological polar surface area of 41.8 Ų and two hydrogen bond donors (imidazolone NH groups) provide opportunities for key target interactions [3]. Compared to the 4,6-dibromo analog (MW 292, exceeding typical fragment guidelines), the mixed Br/Cl compound maintains bromine's favorable polarizability for halogen bonding and hydrophobic interactions while staying within lead-like property boundaries. The benzimidazolone scaffold has demonstrated productive fragment evolution in bromodomain (BRD4), BCL6, and kinase inhibitor programs [4][5].

Scenario 3: Synthesis of N-Substituted Benzimidazolone Derivatives as Bromodomain or Kinase Inhibitor Candidates

The N1 and N3 positions of 4-bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one can be selectively alkylated or arylated to generate diverse N-substituted benzimidazolone libraries. In the context of bromodomain inhibitor development—an area where benzimidazolone derivatives have been pursued by Gilead Sciences and other organizations—the halogen substituents at C-4 and C-6 may occupy lipophilic pockets within the acetyl-lysine binding site, with bromine's greater polarizability potentially enhancing binding affinity relative to chlorine-only analogs [4]. Although no direct BRD4 or BRD2 IC50 data are available for this specific compound, the class-level evidence from polyhalogenated benzimidazole kinase inhibitors [5] suggests that empirical profiling of the mixed Br/Cl substitution pattern against bromodomain targets is scientifically justified and may reveal selectivity advantages over symmetrical dihalo comparators.

Scenario 4: Investigation of Mixed-Halogen Benzimidazolones as Synergistic Flame-Retardant Additives in Engineering Thermoplastics

In polymer science, 4-bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one may serve as a precursor for N,N'-di-(hydroxyalkyl)-functionalized flame-retardant monomers that can be copolymerized into polyester or epoxy resin backbones. The mixed Br/Cl pattern is hypothesized to provide broader thermal protection through staged halogen radical release: bromine-derived HBr for gas-phase radical quenching at lower temperatures (250-350°C), and chlorine-derived HCl for char promotion and smoke suppression at higher temperatures (350-450°C) [6][7]. This contrasts with the narrower thermal activation windows of 4,6-dibromo (low-temperature only) and 4,6-dichloro (high-temperature only) analogs, potentially enabling reduced total additive loading while maintaining UL-94 V-0 performance [6].

Quote Request

Request a Quote for 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.